molecular formula C19H17ClF3NO4 B1672922 Halofenate CAS No. 26718-25-2

Halofenate

Cat. No. B1672922
Key on ui cas rn: 26718-25-2
M. Wt: 415.8 g/mol
InChI Key: BJBCSGQLZQGGIQ-UHFFFAOYSA-N
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Patent
US08481597B2

Procedure details

3-Hydroxybenzotrifluoride was added to a solution of potassium hydroxide in isopropanol. N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate in isopropanol was added to the isopropanol/phenoxide solution and stirred at room temperature for 4 hours. The isopropanol was removed by vacuum distillation, and the resulting slush was dissolved in ethyl acetate and washed twice with water and once with brine. After drying over magnesium sulfate and filtration, the solvent was removed to give crude product as an oil. The crude product was dissolved in hot toluene/hexanes (1:1 v/v) and cooled to between 0 and 10° C. to crystallize the product. The filter cake was washed with hexanes/toluene (1:1 v/v) and then dried under vacuum at 50° C. The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes. After cooling, the pure racemic 2-Acetamidoethyl 4-Chlorophenyl-(3-trifluoro methylphenoxy)-acetate formed as a crystalline solid. The solid was collected by filtration, the filter cake washed with 1:6 (v/v) isopropanol in hexanes and dried under vacuum at 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].Br[CH:15]([C:25]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=1)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17].C(O)(C)C.[O-]C1C=CC=CC=1>C(O)(C)C>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([CH:15]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:3]=2)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17])=[CH:26][CH:27]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCCNC(C)=O)C1=CC=C(C=C1)Cl
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.[O-]C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting slush was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give crude product as an oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled to between 0 and 10° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the product
WASH
Type
WASH
Details
The filter cake was washed with hexanes/toluene (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OCCNC(C)=O)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481597B2

Procedure details

3-Hydroxybenzotrifluoride was added to a solution of potassium hydroxide in isopropanol. N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate in isopropanol was added to the isopropanol/phenoxide solution and stirred at room temperature for 4 hours. The isopropanol was removed by vacuum distillation, and the resulting slush was dissolved in ethyl acetate and washed twice with water and once with brine. After drying over magnesium sulfate and filtration, the solvent was removed to give crude product as an oil. The crude product was dissolved in hot toluene/hexanes (1:1 v/v) and cooled to between 0 and 10° C. to crystallize the product. The filter cake was washed with hexanes/toluene (1:1 v/v) and then dried under vacuum at 50° C. The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes. After cooling, the pure racemic 2-Acetamidoethyl 4-Chlorophenyl-(3-trifluoro methylphenoxy)-acetate formed as a crystalline solid. The solid was collected by filtration, the filter cake washed with 1:6 (v/v) isopropanol in hexanes and dried under vacuum at 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].Br[CH:15]([C:25]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=1)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17].C(O)(C)C.[O-]C1C=CC=CC=1>C(O)(C)C>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([CH:15]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:9])([F:10])[F:11])[CH:3]=2)[C:16]([O:18][CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])=[O:17])=[CH:26][CH:27]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCCNC(C)=O)C1=CC=C(C=C1)Cl
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.[O-]C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting slush was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give crude product as an oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled to between 0 and 10° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the product
WASH
Type
WASH
Details
The filter cake was washed with hexanes/toluene (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OCCNC(C)=O)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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